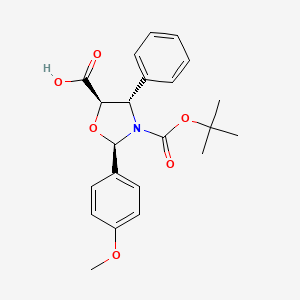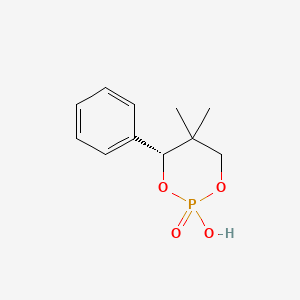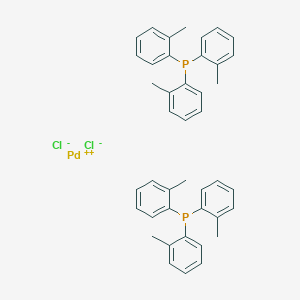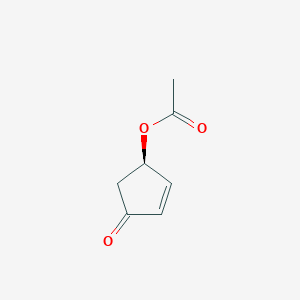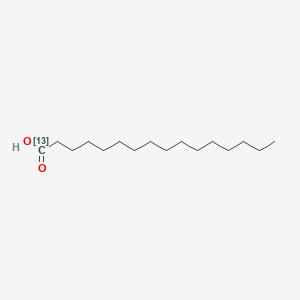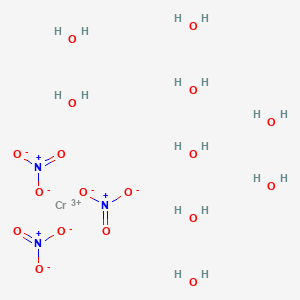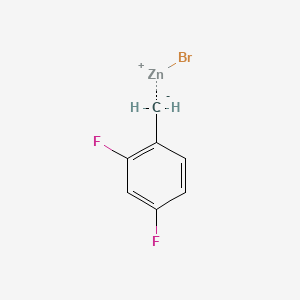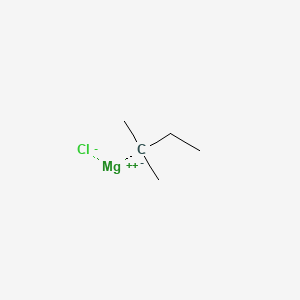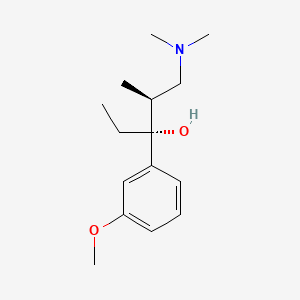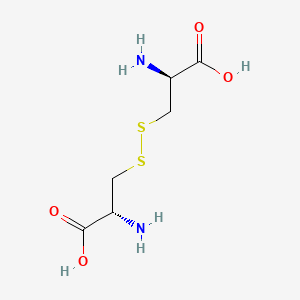
meso-Cystine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Cystine is a naturally occurring amino acid derivative formed by the oxidation of two cysteine molecules. It contains a disulfide bond, which plays a crucial role in the stabilization of protein structures. This compound is found in various biological systems and is essential for maintaining the structural integrity of proteins and enzymes.
準備方法
Synthetic Routes and Reaction Conditions: meso-Cystine can be synthesized through the oxidation of cysteine using various oxidizing agents such as hydrogen peroxide, performic acid, or iodine. The reaction typically involves dissolving cysteine in an aqueous solution, followed by the addition of the oxidizing agent under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce cysteine, which is then oxidized to form this compound. The fermentation broth is subsequently purified to isolate the desired compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form cysteic acid.
Reduction: The disulfide bond in this compound can be reduced back to cysteine using reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: this compound can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid, iodine.
Reduction: Dithiothreitol, β-mercaptoethanol.
Substitution: Various nucleophiles can be used to cleave the disulfide bond.
Major Products Formed:
Oxidation: Cysteic acid.
Reduction: Cysteine.
Substitution: Various substituted cysteine derivatives.
科学的研究の応用
meso-Cystine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Plays a role in protein folding and stabilization, making it essential for studying protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including antioxidant properties and its role in redox signaling.
Industry: Used in the production of hair care products and as a food additive to improve the nutritional content of food products.
作用機序
meso-Cystine exerts its effects primarily through the formation and cleavage of disulfide bonds. These bonds are crucial for maintaining the three-dimensional structure of proteins. In redox signaling, this compound can act as an antioxidant by participating in redox reactions, thereby protecting cells from oxidative damage. The disulfide bond in this compound can be reduced to cysteine, which is involved in various metabolic pathways.
類似化合物との比較
Cysteine: The reduced form of meso-Cystine, containing a thiol group instead of a disulfide bond.
Cystine: The oxidized form of two cysteine molecules, similar to this compound but with different stereochemistry.
Glutathione: A tripeptide containing cysteine, which plays a crucial role in cellular redox balance.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry and the presence of a disulfide bond, which is essential for the stabilization of protein structures. Its ability to undergo redox reactions makes it a valuable compound in various biological and chemical processes.
特性
CAS番号 |
6020-39-9 |
|---|---|
分子式 |
C6H12N2O4S2 |
分子量 |
240.3 g/mol |
IUPAC名 |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |
InChIキー |
LEVWYRKDKASIDU-ZXZARUISSA-N |
SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
異性体SMILES |
C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N |
正規SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Key on ui other cas no. |
56-89-3 6020-39-9 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


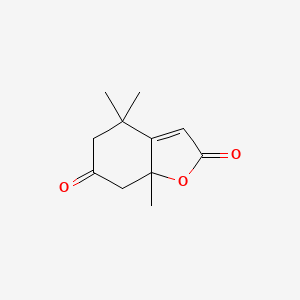
![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/new.no-structure.jpg)
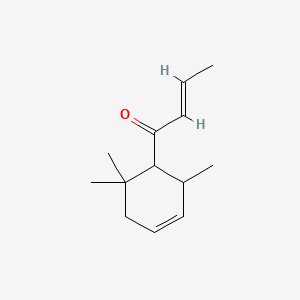
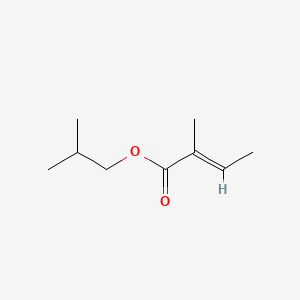
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
